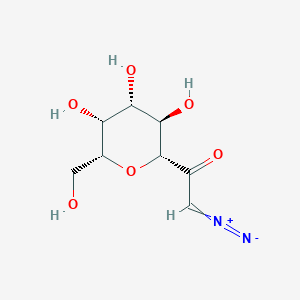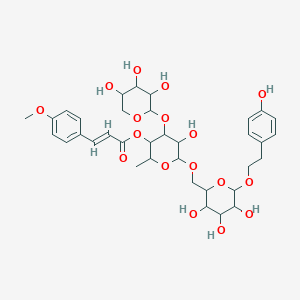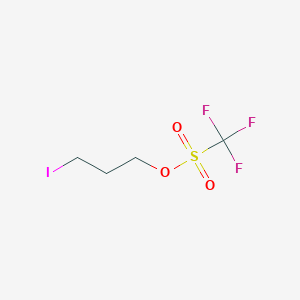
3-Iodopropyl-1-trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodopropyl-1-trifluoromethanesulfonate, also known as triflate, is a chemical compound widely used in organic synthesis. It is a trifluoromethanesulfonate ester of iodopropane, with the molecular formula C4H6F3IO3S. Triflate is a highly reactive compound that has found numerous applications in the field of organic chemistry due to its unique chemical properties. In
Wirkmechanismus
Triflate is a highly reactive compound that readily undergoes nucleophilic substitution reactions. The mechanism of action involves the displacement of the 3-Iodopropyl-1-trifluoromethanesulfonate leaving group by a nucleophile, resulting in the formation of a new bond. The reactivity of 3-Iodopropyl-1-trifluoromethanesulfonate is attributed to the electron-withdrawing properties of the trifluoromethanesulfonate group, which stabilizes the leaving group and enhances the electrophilicity of the carbon center.
Biochemische Und Physiologische Effekte
Triflate has limited biochemical and physiological effects, as it is primarily used in laboratory experiments. However, it is important to note that 3-Iodopropyl-1-trifluoromethanesulfonate is a highly reactive compound that can be hazardous if mishandled. It should be handled with care and in accordance with proper laboratory safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
Triflate has several advantages in laboratory experiments, including its high reactivity, stability, and compatibility with a wide range of solvents. It is also readily available and relatively inexpensive. However, one limitation of 3-Iodopropyl-1-trifluoromethanesulfonate is its potential toxicity and hazards associated with its handling and storage.
Zukünftige Richtungen
The unique chemical properties of 3-Iodopropyl-1-trifluoromethanesulfonate have led to numerous applications in organic synthesis, and future research is likely to focus on expanding its use in this field. One potential direction is the development of new synthetic methodologies that utilize 3-Iodopropyl-1-trifluoromethanesulfonate as a key reagent. Another area of research is the investigation of 3-Iodopropyl-1-trifluoromethanesulfonate's potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Conclusion
In conclusion, 3-Iodopropyl-1-trifluoromethanesulfonate is a highly reactive compound that has found numerous applications in organic synthesis. Its unique chemical properties make it a valuable reagent in laboratory experiments, particularly in substitution and cross-coupling reactions. Future research is likely to focus on expanding its use in organic synthesis and investigating its potential applications in medicinal chemistry.
Synthesemethoden
Triflate can be synthesized by reacting iodopropane with trifluoromethanesulfonic acid in the presence of a catalyst such as silver 3-Iodopropyl-1-trifluoromethanesulfonate or copper 3-Iodopropyl-1-trifluoromethanesulfonate. The reaction produces 3-Iodopropyl-1-trifluoromethanesulfonate as a colorless liquid with a boiling point of 104°C and a density of 1.83 g/cm³.
Wissenschaftliche Forschungsanwendungen
Triflate has found numerous applications in scientific research, particularly in organic synthesis. It is commonly used as a leaving group in substitution reactions, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds. Triflate is also used in palladium-catalyzed cross-coupling reactions, where it serves as a source of nucleophilic iodine and facilitates the formation of carbon-carbon bonds.
Eigenschaften
CAS-Nummer |
106114-40-3 |
|---|---|
Produktname |
3-Iodopropyl-1-trifluoromethanesulfonate |
Molekularformel |
C4H6F3IO3S |
Molekulargewicht |
318.06 g/mol |
IUPAC-Name |
3-iodopropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6F3IO3S/c5-4(6,7)12(9,10)11-3-1-2-8/h1-3H2 |
InChI-Schlüssel |
FMSOAEQMFVDTSC-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)C(F)(F)F)CI |
Kanonische SMILES |
C(COS(=O)(=O)C(F)(F)F)CI |
Andere CAS-Nummern |
106114-40-3 |
Synonyme |
3-iodopropyl-1-triflate 3-iodopropyl-1-trifluoromethanesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



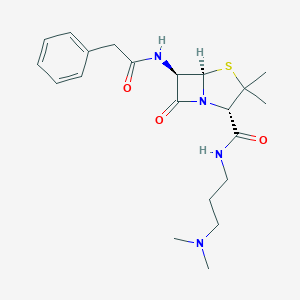
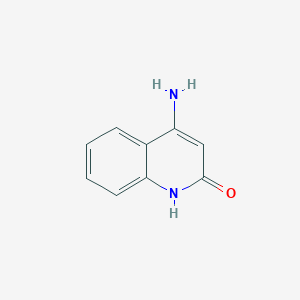
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
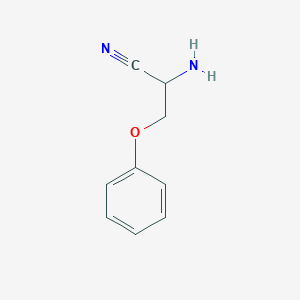
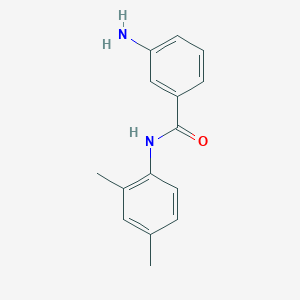
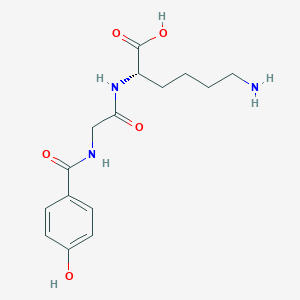
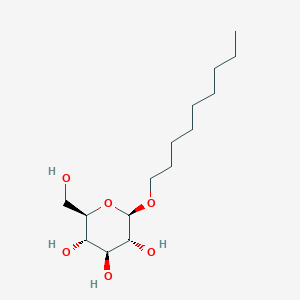
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)

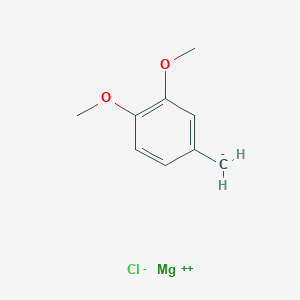
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
